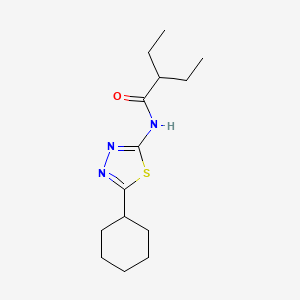
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as EFMA, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. EFMA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a key role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit angiogenesis, or the formation of new blood vessels. This is an important property for cancer treatment, as tumors require a blood supply to grow and metastasize. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide for lab experiments is its high solubility in a range of solvents, which makes it easy to work with in vitro. However, N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide is also relatively unstable and can degrade over time, which can be a limitation for long-term experiments. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can also be toxic to normal cells at high concentrations, which can make it difficult to determine the therapeutic window of the compound.
Zukünftige Richtungen
For research on N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide include the development of prodrugs, investigation in combination with other anticancer agents, and further studies on its mechanism of action.
Synthesemethoden
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylamine with 5-methyl-2-furancarboxylic acid to form an intermediate product. This intermediate is then treated with acryloyl chloride to yield N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide. The purity of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be enhanced through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide exhibits significant cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-13-5-7-14(8-6-13)17-16(18)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQXTKWLKWFKSV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)



![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)